tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Piperidine Derivatives
Tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate has been utilized in the stereoselective synthesis of substituted piperidine derivatives. Boev et al. (2015) described the reaction of this compound with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, important intermediates for producing various piperidine derivatives (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis of Protein Kinase Inhibitors
This compound plays a crucial role in the synthesis of protein kinase inhibitors. Chen Xin-zhi (2011) demonstrated its use in producing a novel protein tyrosine kinase Jak3 inhibitor, CP-690550, indicating its significance in drug development (Chen Xin-zhi, 2011).
Production of Diverse Piperidine Derivatives
Moskalenko and Boev (2014) also explored the potential of tert-butyl 4-oxopiperidine-1-carboxylate in synthesizing a range of piperidine derivatives. Their research highlighted the compound's versatility in organic synthesis (Moskalenko & Boev, 2014).
Formation of Oxygen Heterocycles
Another significant application includes the formation of oxygen heterocycles. In a study by Moskalenko and Boev (2014), tert-butyl 4-oxopiperidine-1-carboxylate was used to synthesize N-Boc piperidine derivatives fused with oxygen heterocycles, demonstrating the compound's utility in creating complex organic structures (Moskalenko & Boev, 2014).
Application in Crystallography and Structural Analysis
The compound has also found application in crystallography and structural analysis. For instance, Didierjean et al. (2004) used it in X-ray studies to understand molecular structures better (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety and Hazards
For safety, it’s recommended to avoid breathing dust and contact with skin and eyes when handling “tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate”. Protective clothing, gloves, safety glasses, and a dust respirator should be worn . If skin contact occurs, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Properties
IUPAC Name |
tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPWDBZWRHQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724416 | |
Record name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-31-7 | |
Record name | 1,1-Dimethylethyl 3-methoxy-4-oxo-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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